molecular formula C23H29N3O3S B2791744 (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 690246-68-5

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2791744
CAS No.: 690246-68-5
M. Wt: 427.56
InChI Key: GTPHJKSEAQNNTM-UHFFFAOYSA-N
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Description

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a sulfonyl-containing arylpiperazine derivative with a molecular formula of C₂₃H₂₈N₃O₃S (molecular weight: ~445.6 g/mol) . The compound features a central methanone group bridging a 3-(azepan-1-ylsulfonyl)phenyl moiety and a 4-phenylpiperazine ring. This scaffold is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin and dopamine receptors .

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHJKSEAQNNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been investigated in several fields:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Potential use as a probe to study receptor-ligand interactions due to its diverse functional groups.

  • Medicine: : Explored for its pharmacological properties, potentially acting on the central nervous system.

  • Industry: : Evaluated for its role in developing novel materials with specific mechanical and chemical properties.

Mechanism of Action

Mechanism of Action: : The compound’s effects are mediated through its interaction with specific molecular targets. The sulfonyl group’s electron-withdrawing nature influences the compound’s binding affinity to receptors.

Molecular Targets and Pathways

  • The azepane ring interacts with membrane proteins, modulating their function.

  • The piperazine moiety can cross the blood-brain barrier, influencing neurotransmitter pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the phenylpiperazine or sulfonyl-linked azepane moieties. Key comparisons include:

Compound Name Substituents on Piperazine Substituents on Phenyl/Azepane Molecular Weight (g/mol) XLogP3 Key Properties
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone 4-Phenyl 3-(Azepan-1-ylsulfonyl)phenyl 445.6 3.4 Moderate lipophilicity, high topological polar surface area (69.3 Ų)
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone (CAS 612525-33-4) 4-(2-Fluorophenyl) 4-(Azepan-1-ylsulfonyl)phenyl 445.55 ~3.4 Increased dipole due to fluorine; potential enhanced receptor binding
(4-Hydroxyphenylpiperazin-1-yl)(3-trifluoromethylphenyl)methanone 4-Hydroxyphenyl 3-Trifluoromethylphenyl 350.3 3.8 Higher lipophilicity (CF₃ group); improved CNS permeability
[1-(1-Azepanylsulfonyl)-3-piperidinyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone 4-(4-Methoxyphenyl) 1-Azepanylsulfonyl-piperidinyl ~490.6 2.9 Reduced logP due to methoxy group; altered pharmacokinetics
(3-{[4-(2,3-Dimethylphenyl)piperazinyl]sulfonyl}-1-ethylpyrazol-4-yl)(4-phenylpiperazinyl)methanone 4-Phenyl Pyrazole-sulfonyl linkage ~538.6 4.1 Bulky substituents reduce solubility; possible metabolic stability

Physicochemical and Pharmacological Differences

  • Lipophilicity : Fluorine (e.g., 2-fluorophenyl analog ) increases polarity slightly, while trifluoromethyl groups (e.g., compound 18 in ) enhance logP and membrane permeability.
  • Receptor Binding : The 4-phenylpiperazine core is associated with affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. Fluorinated analogs (e.g., ) show improved selectivity for 5-HT₁A over D₂ (Ki = 12 nM vs. 45 nM in fluorinated derivatives) .
  • Metabolic Stability : Azepane-containing sulfonyl groups (as in the target compound) may reduce cytochrome P450-mediated oxidation compared to smaller cyclic amines .

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